![molecular formula C21H19ClN4O2 B607647 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione CAS No. 1218942-37-0](/img/structure/B607647.png)

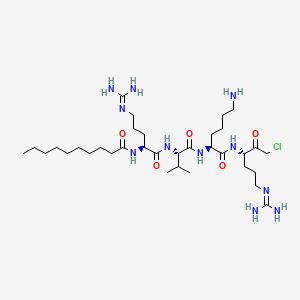

2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Übersicht

Beschreibung

Setanaxib, auch bekannt unter seinem Entwicklungscode GKT-831, ist ein experimenteller, oral bioverfügbarer dualer Inhibitor der NADPH-Oxidase-Isoformen NOX4 und NOX1. Es gehört zur chemischen Reihe der Pyrazolopyridindione und ist der einzige spezifische NADPH-Oxidase-Inhibitor, der in klinische Studien gelangt ist . Setanaxib hat in verschiedenen in-vitro- und in-vivo-pharmakologischen Tiermodellen eine biologische Aktivität gezeigt, darunter Plattenepithelkarzinom von Kopf und Hals, diabetische Nephropathie, Retinopathie, Atherosklerose, Leberfibrose, Osteoporose, pulmonale Hypertonie und idiopathische Lungenfibrose .

Wirkmechanismus

Target of Action

Setanaxib (GKT137831) is a selective inhibitor of the NOX1 and NOX4 isoforms of the nicotinamide adenine dinucleotide phosphate (NADPH) oxidase family of enzymes . These enzymes play a crucial role in the production of reactive oxygen species (ROS), which are involved in various cellular processes and pathological conditions.

Mode of Action

Setanaxib acts by directly inhibiting NOX1 and NOX4, thereby suppressing the production of ROS . This inhibition can delay or prevent the progression of many disorders associated with oxidative stress .

Biochemical Pathways

The primary biochemical pathway affected by Setanaxib is the NOX1/NOX4/ROS/MAPK pathway . By inhibiting NOX1 and NOX4, Setanaxib reduces ROS production, which in turn affects the MAPK pathway . The MAPK pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

It has been evaluated in clinical trials for its efficacy and safety in adults with type 1 diabetes and persistently elevated urinary albumin excretion .

Result of Action

Setanaxib’s inhibition of ROS production has several effects at the molecular and cellular levels. It improves cardiac function, as indicated by increased left ventricular ejection fraction (LVEF) and fractional shortening (FS%) . It also decreases ROS production and the cardiomyocyte apoptosis rate . Apoptotic indices, such as cleaved PARP (c-PARP), cleaved caspase 3 (CC3), and BAX expression levels, are decreased, and the antiapoptotic index of Bcl-2 expression is increased .

Action Environment

The action of Setanaxib can be influenced by various environmental factors. For instance, in a high-glucose environment, such as in diabetes, Setanaxib has been shown to have potential therapeutic effects . .

Biochemische Analyse

Biochemical Properties

GKT137831 is a preferential direct inhibitor of NOX1 and NOX4 . It can delay or prevent the progression of many cardiovascular disorders by inhibiting reactive oxygen species (ROS) generation . It shows only weak inhibitory activity against NOX2 . It has good pharmacokinetic properties and bioavailability with one or two daily doses administered to rodents or patients .

Cellular Effects

GKT137831 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve cardiac function and viability of neonatal rat cardiomyocytes (NRCMs) in vitro . It also decreased ROS production and the cardiomyocyte apoptosis rate . In addition, GKT137831 could protect adipose-derived stem cells (ADSCs) from oxidative stress and aging induced by high glucose (HG) and enhance the therapeutic effect of ADSCs on diabetic wounds .

Molecular Mechanism

The molecular mechanism of action of GKT137831 involves its inhibition of NOX1 and NOX4, which are known to generate reactive oxygen species (ROS) that are critical in regulating a variety of cellular functions but also contribute to many diseases . By inhibiting these enzymes, GKT137831 can reduce ROS production, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

In a study involving a mice model of cardiotoxicity induced by Doxorubicin (DOX), GKT137831 treatment was performed at the same time . The results showed that GKT137831 improved cardiac function, as indicated by the increased left ventricular ejection fraction (LVEF) and fractional shortening (FS%) over a period of 48 weeks .

Dosage Effects in Animal Models

In animal models, GKT137831 has been shown to provide dose-dependent reno- and atheroprotection . It was administered at two doses, 30 mg kg −1 day −1 and 60 mg kg −1 day −1, to ApoE −/− mice 10 weeks after diabetes induction with streptozotocin (STZ), for a period of 10 weeks . The results showed that GKT137831 was protective in a model of diabetic nephropathy at both doses, through suppression of proinflammatory and profibrotic processes .

Metabolic Pathways

GKT137831 is involved in the metabolic pathways related to the regulation of reactive oxygen species (ROS). It acts as a selective inhibitor of NOX1 and NOX4 isoforms of the NADPH oxidase family of enzymes, which are known to generate ROS .

Subcellular Localization

Given its role as an inhibitor of NOX1 and NOX4, it is likely that it interacts with these enzymes at their respective locations within the cell .

Vorbereitungsmethoden

Die Synthesewege und Reaktionsbedingungen für Setanaxib umfassen mehrere Schritte. Die Verbindung wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von leicht verfügbaren Ausgangsmaterialien ausgehen. Das Endprodukt wird durch Reinigungs- und Kristallisationsprozesse gewonnen .

Industrielle Produktionsverfahren für Setanaxib beinhalten die Skalierung der Laborsynthese auf eine größere Größenordnung. Dazu gehört die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der industrielle Produktionsprozess beinhaltet auch strenge Qualitätskontrollmaßnahmen, um Konsistenz und Reproduzierbarkeit zu gewährleisten .

Analyse Chemischer Reaktionen

Setanaxib durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Katalysatoren. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Beispielsweise kann Setanaxib in Gegenwart von Oxidationsmitteln Oxidationsreaktionen eingehen, die zur Bildung oxidierter Derivate führen. Ebenso können Reduktionsreaktionen mit Hilfe von Reduktionsmitteln durchgeführt werden, um reduzierte Derivate zu erhalten. Substitutionsreaktionen können ebenfalls durchgeführt werden, um verschiedene funktionelle Gruppen in das Setanaxib-Molekül einzuführen .

Wissenschaftliche Forschungsanwendungen

Setanaxib hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie. In der Chemie wird Setanaxib als Werkzeugverbindung verwendet, um die Rolle von NADPH-Oxidasen bei oxidativem Stress und verwandten Krankheiten zu untersuchen . In der Biologie wird Setanaxib verwendet, um die molekularen Mechanismen zu untersuchen, die verschiedenen pathologischen Zuständen zugrunde liegen, wie z. B. Fibrose, Krebs und Herz-Kreislauf-Erkrankungen .

In der Medizin hat Setanaxib in präklinischen und klinischen Studien vielversprechende Ergebnisse für die Behandlung verschiedener Krankheiten gezeigt, darunter primäre biliäre Cholangitis, diabetische Nephropathie und idiopathische Lungenfibrose . In der Industrie wird Setanaxib als potenzieller Therapeutikum für die Behandlung fibrotischer seltener Krankheiten und solider Tumoren entwickelt .

Wirkmechanismus

Der Wirkmechanismus von Setanaxib beinhaltet die Inhibition der NADPH-Oxidase-Isoformen NOX4 und NOX1. NADPH-Oxidasen sind Enzyme, die reaktive Sauerstoffspezies (ROS) produzieren, die eine entscheidende Rolle bei verschiedenen zellulären Prozessen spielen, darunter Zellsignalisierung, Proliferation und Differenzierung . Durch die Inhibition von NOX4 und NOX1 reduziert Setanaxib die Produktion von ROS, wodurch oxidativer Stress und seine damit verbundenen pathologischen Effekte verhindert werden .

Setanaxib übt seine Wirkungen sowohl über antifibrotische als auch über entzündungshemmende Pfade aus. Es reguliert mehrere fibrogene und entzündungsfördernde Pfade herunter und verhindert so das Fortschreiten von Fibrose und Entzündung in verschiedenen Geweben . Zu den molekularen Zielstrukturen und Pfade, die am Wirkmechanismus von Setanaxib beteiligt sind, gehören die Inhibition von NOX4 und NOX1 sowie die Modulation von nachgeschalteten Signalwegen, die an Fibrose und Entzündung beteiligt sind .

Wissenschaftliche Forschungsanwendungen

Setanaxib has a wide range of scientific research applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, Setanaxib is used as a tool compound to study the role of NADPH oxidases in oxidative stress and related diseases . In biology, Setanaxib is used to investigate the molecular mechanisms underlying various pathological conditions, such as fibrosis, cancer, and cardiovascular diseases .

In medicine, Setanaxib has shown promising results in preclinical and clinical studies for the treatment of various diseases, including primary biliary cholangitis, diabetic nephropathy, and idiopathic pulmonary fibrosis . In industry, Setanaxib is being developed as a potential therapeutic agent for the treatment of fibrotic rare diseases and solid tumors .

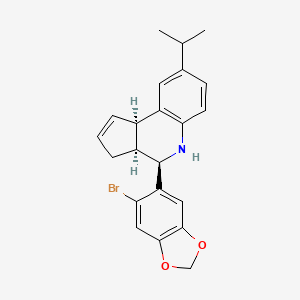

Vergleich Mit ähnlichen Verbindungen

Setanaxib ist einzigartig unter den NADPH-Oxidase-Inhibitoren aufgrund seiner dualen Inhibition von NOX4 und NOX1. Andere ähnliche Verbindungen sind GKT137831, das ebenfalls ein dualer Inhibitor von NOX4 und NOX1 ist, und VAS2870, das ein Pan-NADPH-Oxidase-Inhibitor ist . Im Vergleich zu diesen Verbindungen hat Setanaxib in präklinischen und klinischen Studien überlegene Wirksamkeit und Sicherheitsprofile gezeigt .

Andere ähnliche Verbindungen sind Apocynin, ein unspezifischer NADPH-Oxidase-Inhibitor, und Diphenyleneiodonium, ein nicht-selektiver Inhibitor von Flavoproteinen, einschließlich NADPH-Oxidasen . Diese Verbindungen haben Einschränkungen in Bezug auf Spezifität und Off-Target-Effekte, was Setanaxib zu einem vielversprechenderen therapeutischen Mittel für die Behandlung oxidativen Stresses macht .

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)-4-[3-(dimethylamino)phenyl]-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2/c1-24(2)14-8-6-7-13(11-14)20-19-16(12-18(27)25(20)3)23-26(21(19)28)17-10-5-4-9-15(17)22/h4-12,23H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYQPQARIQKJKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2C(=C1C3=CC(=CC=C3)N(C)C)C(=O)N(N2)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2 | |

| Record name | Setanaxib | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Setanaxib | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153432 | |

| Record name | Setanaxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218942-37-0 | |

| Record name | 2-(2-Chlorophenyl)-4-[3-(dimethylamino)phenyl]-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218942-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GKT-137831 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218942370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Setanaxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16869 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Setanaxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SETANAXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45II35329V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)

![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)